3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE
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Overview
Description
3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are characterized by a benzopyran ring system fused with aromatic rings. The presence of methoxy groups at specific positions enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the chromene ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives under specific conditions.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized chromenes.
Scientific Research Applications
3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of advanced materials, such as photochromic and electrochromic devices
Mechanism of Action
The mechanism of action of 3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The presence of methoxy groups enhances its ability to interact with hydrophobic and hydrophilic regions of target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenyl thiosemicarbazone: Known for its corrosion inhibition properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A potential bioactive compound with applications in fungicide and bactericide formulations.
Naphthopyrans: Compounds with photochromic properties used in photonic devices.
Uniqueness
3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE stands out due to its unique chromene ring system and the specific positioning of methoxy groups. These structural features confer distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C29H26O5 |
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Molecular Weight |
454.5g/mol |
IUPAC Name |
3,3-bis(2,4-dimethoxyphenyl)benzo[f]chromene |
InChI |
InChI=1S/C29H26O5/c1-30-20-10-12-24(27(17-20)32-3)29(25-13-11-21(31-2)18-28(25)33-4)16-15-23-22-8-6-5-7-19(22)9-14-26(23)34-29/h5-18H,1-4H3 |
InChI Key |
LRCWPCZZWJRZQI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=C(C=C(C=C5)OC)OC)OC |
Origin of Product |
United States |
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